{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol
CAS No.: 675872-80-7
Cat. No.: VC16806464
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675872-80-7 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | [2-[(1R)-2-nitro-1-phenylethyl]phenyl]methanol |
| Standard InChI | InChI=1S/C15H15NO3/c17-11-13-8-4-5-9-14(13)15(10-16(18)19)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2/t15-/m1/s1 |
| Standard InChI Key | YAOYSTQKWJGYMG-OAHLLOKOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2CO |
| Canonical SMILES | C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2CO |
Introduction
Synthesis and Characterization
The synthesis of {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol would likely involve multi-step reactions, including nitration and asymmetric synthesis to achieve the desired stereochemistry. Characterization would typically involve NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
3.1. Potential Synthesis Route
-
Starting Materials: Phenylacetaldehyde or related compounds could serve as starting materials.
-
Nitration: Introduction of a nitro group via nitration reactions.
-
Asymmetric Synthesis: Use of chiral catalysts or auxiliaries to achieve the (1R) configuration.
-
Hydroxymethylation: Addition of a hydroxymethyl group to the phenyl ring.
Applications and Potential Uses
Compounds with similar structures to {2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol might find applications in pharmaceuticals, materials science, or as intermediates in organic synthesis. The nitro group could be reduced to an amine, potentially leading to bioactive compounds.
4.1. Potential Applications
-
Pharmaceutical Intermediates: The nitro group could be reduced to form amines, which are common in drugs.
-
Materials Science: The compound's structure might be useful in designing materials with specific optical or electrical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume